[(2-Chlorocyclohexyl)sulfanyl]benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
14032-03-2 |
|---|---|
Molecular Formula |
C12H15ClS |
Molecular Weight |
226.77 g/mol |
IUPAC Name |
(2-chlorocyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
MEARZADTJSUNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 2 Chlorocyclohexyl Sulfanyl Benzene
Mechanistic Investigations of Carbon-Sulfur Bond Cleavage and Formation
The carbon-sulfur bond in organosulfur compounds is of moderate strength and can be cleaved under various conditions. While specific studies on the C-S bond cleavage in [(2-Chlorocyclohexyl)sulfanyl]benzene are not extensively detailed in the provided literature, general principles of organosulfur chemistry allow for the postulation of several mechanistic pathways.
Nucleophilic substitution reactions at the chlorinated carbon of the cyclohexyl ring are primary pathways for the transformation of this compound. The operative mechanism, either SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution), is influenced by factors such as the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. fiveable.meyoutube.com
The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. ucsd.edu This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in an inversion of configuration at the chiral center. fiveable.me For an SN2 reaction to occur, the nucleophile must have unhindered access to the backside of the carbon-halogen bond. fiveable.me In the case of this compound, the bulky phenylsulfanyl group on the adjacent carbon could present steric hindrance, potentially disfavoring the SN2 pathway depending on the conformation of the cyclohexane (B81311) ring.
The SN1 mechanism proceeds through a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. ucsd.eduyoutube.com The formation of a secondary carbocation on the cyclohexane ring is possible. The stability of this carbocation can be influenced by the neighboring sulfur atom. Once formed, the planar carbocation can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers, potentially resulting in racemization if the starting material is chiral. ucsd.edu Polar protic solvents tend to favor SN1 reactions by stabilizing the carbocation intermediate. fiveable.me
| Mechanism | Key Features | Stereochemical Outcome | Favored by |
| SN2 | Bimolecular, single concerted step | Inversion of configuration | Strong nucleophiles, aprotic solvents |
| SN1 | Unimolecular, two steps via carbocation | Racemization/mixture of stereoisomers | Weak nucleophiles, polar protic solvents |
Radical reactions offer an alternative pathway for the transformation of this compound. Homolytic cleavage of the carbon-sulfur bond can be initiated by light (photolysis) or heat, generating a cyclohexyl radical and a phenylsulfanyl radical. researchgate.net The subsequent fate of these radicals depends on the reaction conditions. Thiyl radicals (RS•) are known to participate in various reactions, including coupling and addition to unsaturated compounds. researchgate.netresearchgate.net
In the context of this compound, a radical mechanism could be initiated by the homolytic cleavage of the C-Cl bond, which is generally weaker than the C-S bond, to form a 2-(phenylsulfanyl)cyclohexyl radical. This radical could then undergo further reactions. Alternatively, radical reactions can be initiated at the sulfur center. For instance, in the presence of a suitable initiator, a thiyl radical could be formed, which could then participate in a chain reaction.
Concerted mechanisms, where bond breaking and bond formation occur in a single step, are not limited to SN2 reactions. Elimination reactions, which are highly relevant to the reactivity of this compound, often proceed through concerted pathways, most notably the E2 mechanism. youtube.com In such a reaction, a base removes a proton from a carbon adjacent to the one bearing the leaving group, while simultaneously the leaving group departs and a double bond is formed. youtube.com The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is a hallmark of this concerted process. libretexts.orglibretexts.org
Reactivity of the Chlorocyclohexyl Moiety
The presence of a chlorine atom on the cyclohexane ring is the primary driver of the reactivity of this compound, making it susceptible to both substitution and elimination reactions.
As discussed in section 3.1.1., the chlorine atom can be displaced by a variety of nucleophiles. researchgate.net The competition between SN1 and SN2 pathways will be a key determinant of the product distribution and stereochemistry. youtube.com Strong nucleophiles will favor the SN2 pathway, leading to inversion of configuration, while conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles) will promote the SN1 mechanism, likely resulting in a mixture of products. fiveable.meyoutube.com
Elimination reactions are a major competing pathway to nucleophilic substitution for haloalkanes, and this compound is no exception. youtube.com These reactions lead to the formation of a cyclohexene (B86901) derivative.
The E2 (bimolecular elimination) mechanism is a concerted process that requires a specific geometric arrangement of the hydrogen to be removed and the leaving group (chlorine). youtube.com They must be in an anti-periplanar (or anti-diaxial in a chair conformation of cyclohexane) relationship. libretexts.orglibretexts.org This stereochemical requirement has significant consequences for the regioselectivity and stereoselectivity of the reaction. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com
The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com After the formation of the carbocation, a weak base can remove a proton from an adjacent carbon to form a double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures.
The stereochemical outcome of elimination reactions in cyclohexyl systems is highly dependent on the conformation of the ring. libretexts.orglibretexts.org For an E2 reaction to occur, both the chlorine and a β-hydrogen must be in axial positions to achieve the necessary anti-periplanar geometry. libretexts.org The conformation of the starting material will therefore dictate which, if any, β-hydrogens are available for elimination and thus determine the position of the resulting double bond.
| Reaction | Mechanism | Stereochemical Requirement | Products |
| E2 Elimination | Concerted | Anti-periplanar H and Cl | Cyclohexene derivative |
| E1 Elimination | Stepwise via carbocation | None | Mixture of cyclohexene isomers |
Influence of the Chlorine Atom on Cyclohexyl Ring Conformation and Reactivity
The presence of a chlorine atom on the cyclohexyl ring of this compound significantly influences both its conformational preferences and its chemical reactivity. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions, and the two chair conformers are in rapid equilibrium. Due to steric hindrance, substituent groups generally prefer the more spacious equatorial position. The chlorine atom, being larger than a hydrogen atom, will preferentially occupy the equatorial position to reduce steric strain arising from 1,3-diaxial interactions.
The reactivity of the cyclohexyl moiety is dominated by the presence of the chlorine atom, which serves as a leaving group in nucleophilic substitution reactions. A critical feature in the reactivity of this compound is the potential for neighboring group participation (NGP) by the adjacent sulfanyl group. The sulfur atom, with its available lone pairs of electrons, can act as an internal nucleophile. nih.govnih.gov This process, also known as anchimeric assistance, can dramatically accelerate substitution reactions at the carbon bearing the chlorine atom. nih.govoup.com
The mechanism involves the sulfur atom attacking the adjacent carbon atom (C-2 of the cyclohexyl ring) in an intramolecular SN2 fashion, displacing the chloride ion. This results in the formation of a bridged, three-membered cyclic sulfonium ion, known as an episulfonium ion or thiiranium ion. nih.govoup.com This intermediate is highly reactive and will be readily opened by an external nucleophile. The attack of the nucleophile occurs at one of the two carbons of the episulfonium ring, also via an SN2 mechanism, leading to a product with a defined stereochemistry. This double SN2 process (intramolecular followed by intermolecular) ultimately results in a net retention of configuration at the reaction center. oup.com The ability of sulfur to participate as a neighboring group is more pronounced than that of oxygen due to its greater polarizability and the stability of the resulting sulfonium ion intermediate. nih.gov
Reactivity at the Benzene (B151609) Ring
Electrophilic Aromatic Substitution Patterns Directed by the Sulfanyl Group
The sulfanyl group (–S-R) attached to the benzene ring governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron donation preferentially stabilizes the carbocation intermediates (arenium ions or sigma complexes) formed during attack at the ortho and para positions. youtube.comimperial.ac.uk Consequently, the sulfanyl group is classified as an ortho, para-director. youtube.comwikipedia.org
While the sulfur atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate electrons through resonance (+M effect) is dominant in stabilizing the transition states for ortho and para attack. This resonance stabilization makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene, classifying the sulfanyl group as an activating group. youtube.comyoutube.com Typically, the para product is favored over the ortho product due to reduced steric hindrance at the position further away from the substituent. masterorganicchemistry.comyoutube.com
| Position of Attack | Stability of Arenium Ion Intermediate | Directing Outcome |
|---|---|---|
| Ortho | Stabilized by resonance, including a structure where the positive charge is delocalized onto the sulfur atom. | Favored |
| Meta | Positive charge is not delocalized onto the sulfur atom; less stable. | Disfavored |
| Para | Stabilized by resonance, including a structure where the positive charge is delocalized onto the sulfur atom. Generally less sterically hindered than the ortho position. | Favored (often major product) |
Metal-Catalyzed Functionalizations of the Aryl Moiety
The aryl moiety of this compound can undergo various functionalization reactions through metal catalysis. Aryl thioethers are versatile substrates in modern organic synthesis, participating in a range of cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govuni.luresearchgate.net Historically, sulfur compounds were often considered catalyst poisons, but numerous catalytic systems have been developed that are tolerant to sulfur and effectively utilize aryl sulfides as coupling partners. nih.govnih.gov
These transformations often involve the cleavage of the C–S bond or C-H bonds on the aromatic ring. A variety of transition metals, including palladium, copper, nickel, and iron, have been shown to catalyze these reactions. tandfonline.comacsgcipr.org For instance, palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, can be adapted for aryl thioethers, allowing for their coupling with organoboronic acids, organostannanes, or organozinc reagents, respectively. researchgate.netresearchgate.net Copper-catalyzed reactions, reminiscent of the Ullmann condensation, are also widely used for C-S bond formation and functionalization. nih.govtandfonline.com
| Catalyst System | Reaction Type | Description |
|---|---|---|
| Palladium (e.g., Pd(OAc)₂, phosphine (B1218219) ligands) | Suzuki, Stille, Buchwald-Hartwig type couplings | Coupling of the aryl group with boronic acids, organostannanes, or amines. nih.govresearchgate.net |
| Copper (e.g., CuI, Cu₂O) | Ullmann-type couplings | Formation of C-S, C-O, or C-N bonds. nih.govtandfonline.com |
| Nickel (e.g., NiCl₂(dppp)) | Kumada, Negishi-type couplings | Coupling with Grignard reagents or organozinc reagents. acs.org |
| Iron (e.g., Fe(acac)₃) | Cross-coupling | Coupling with Grignard reagents, often involving C-S bond cleavage. nih.gov |
| Rhodium (e.g., Rh(I) complexes) | C-H activation/Carbothiolation | Functionalization of C-H bonds on the arene with alkynes. acs.org |
Redox Chemistry and Transformations of the Sulfur Center
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group of this compound is susceptible to oxidation. Thioethers (sulfides) can be selectively oxidized to form either sulfoxides or sulfones, depending on the oxidant and reaction conditions. acs.orgmasterorganicchemistry.com This transformation is a fundamental process in sulfur chemistry.
Mild oxidation, typically using one equivalent of an oxidizing agent, yields the corresponding sulfoxide (B87167), [(2-Chlorocyclohexyl)sulfinyl]benzene. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. masterorganicchemistry.comnih.gov
Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with a stronger oxidant or an excess of the oxidizing agent (typically two or more equivalents), leads to the formation of the sulfone, [(2-Chlorocyclohexyl)sulfonyl]benzene. bohrium.comresearchgate.net Reagents such as excess H₂O₂ often with a catalyst like sodium tungstate, or potassium permanganate (KMnO₄) are effective for this transformation. bohrium.com The selectivity between sulfoxide and sulfone formation can often be controlled by adjusting the reaction temperature and the amount of oxidant used. acs.orgresearchgate.net
| Oxidizing Agent | Typical Product (Conditions) |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide (1 equiv.) or Sulfone (>2 equiv., often with catalyst). bohrium.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv., low temp) or Sulfone (>2 equiv.). masterorganicchemistry.com |
| Sodium Periodate (NaIO₄) | Primarily Sulfoxide. |
| Ozone (O₃) | Sulfoxide or Sulfone. masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Primarily Sulfone. |
| Sodium Tungstate (Na₂WO₄) with H₂O₂ | Catalyst for efficient oxidation to Sulfones. bohrium.com |
Rearrangement Reactions Involving Sulfur (e.g., Pummerer-type rearrangements)
Once oxidized to the sulfoxide, [(2-Chlorocyclohexyl)sulfinyl]benzene can potentially undergo rearrangement reactions, the most notable of which is the Pummerer rearrangement. chem-station.comorganicreactions.org The classic Pummerer rearrangement involves the treatment of a sulfoxide that has at least one α-hydrogen with an acid anhydride (B1165640), such as acetic anhydride (Ac₂O). wikipedia.org The reaction converts the sulfoxide into an α-acyloxythioether.
The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, which makes it a good leaving group. wikipedia.org A base (such as the acetate ion generated in the first step) then abstracts an α-proton (a proton on a carbon adjacent to the sulfur), leading to the formation of a key electrophilic intermediate known as a thionium ion (or sulfenium ion). wikipedia.org Finally, the nucleophilic acetate attacks the thionium ion at the carbon, yielding the α-acetoxythioether product. wikipedia.org
For the sulfoxide derived from this compound, there are α-hydrogens on both the cyclohexyl ring (at C-1) and the benzene ring is not involved. The Pummerer reaction would occur on the cyclohexyl side. The presence of the chlorine atom at the β-position relative to the sulfur could potentially influence the reaction, possibly competing with the standard Pummerer pathway through elimination or other fragmentation reactions. semanticscholar.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy serves as a cornerstone for the definitive assignment of the molecular structure of [(2-Chlorocyclohexyl)sulfanyl]benzene, offering precise information about the proton and carbon frameworks.
The ¹H NMR spectrum of this compound is anticipated to display a complex pattern of signals, reflecting the various distinct proton environments within the molecule. The aromatic protons of the benzene (B151609) ring are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. These protons would likely appear as a series of multiplets due to spin-spin coupling with adjacent aromatic protons.
The protons on the cyclohexyl ring would exhibit signals in the upfield region. The proton attached to the carbon bearing the chlorine atom (H-2) and the proton on the carbon bonded to the sulfur atom (H-1) are expected to be the most deshielded of the cyclohexyl protons, likely resonating in the range of δ 3.5-4.5 ppm. Their exact chemical shifts would be influenced by their stereochemical relationship (axial or equatorial). The remaining methylene protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the δ 1.2-2.5 ppm range. study.comchemicalbook.com
Spin-spin coupling between adjacent, non-equivalent protons would provide valuable information regarding the connectivity and stereochemistry of the cyclohexyl ring. For instance, the coupling constants (J-values) between H-1 and its neighboring protons on C-2 and C-6, as well as between H-2 and its neighbors on C-1 and C-3, would be indicative of their dihedral angles, helping to infer the conformational preferences of the ring.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | 7-8 (ortho), 2-3 (meta), <1 (para) |
| H-1 (CH-S) | 3.5 - 4.0 | Multiplet | J(H1,H2), J(H1,H6a), J(H1,H6e) |
| H-2 (CH-Cl) | 4.0 - 4.5 | Multiplet | J(H2,H1), J(H2,H3a), J(H2,H3e) |
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. It is expected to show eight distinct signals, corresponding to the six unique carbon atoms of the substituted cyclohexyl ring and the inequivalent carbons of the phenyl group.
The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the sulfur (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons. chemicalbook.comchemicalbook.comrsc.org The carbon atom of the cyclohexyl ring bonded to the sulfur atom (C-1) and the carbon bonded to the chlorine atom (C-2) are expected to be the most downfield of the aliphatic carbons, likely appearing in the δ 50-70 ppm range. The remaining four methylene carbons of the cyclohexyl ring would resonate further upfield, typically between δ 20-40 ppm. cdnsciencepub.com
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-S (ipso-Aromatic) | 130 - 135 |
| C-ortho (Aromatic) | 128 - 132 |
| C-meta (Aromatic) | 129 - 130 |
| C-para (Aromatic) | 125 - 128 |
| C-1 (CH-S) | 55 - 65 |
| C-2 (CH-Cl) | 60 - 70 |
| C-3, C-6 (Cyclohexyl CH₂) | 30 - 40 |
To unambiguously assign all proton and carbon signals and to determine the stereochemical arrangement of the substituents on the cyclohexyl ring, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would connect signals of protons that are directly coupled, allowing for the tracing of the connectivity within the cyclohexyl ring and confirming the assignments of neighboring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon assignments for each CH and CH₂ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the phenylsufanyl group to the C-1 position of the cyclohexyl ring by observing a correlation between the H-1 proton and the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data would be instrumental in determining the relative stereochemistry of the chlorine and phenylsulfanyl substituents (cis or trans) by observing spatial correlations between the H-1 and H-2 protons and other protons on the cyclohexyl ring.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, generally between 540 and 785 cm⁻¹. blogspot.com The precise position of this band can be influenced by the conformation of the cyclohexyl ring. CH₂ bending vibrations of the cyclohexyl ring are expected around 1450 cm⁻¹.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| CH₂ Bend | ~1450 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The S-S bond, if present as an impurity, would give a characteristic Raman signal. The C-S and C-Cl bonds are also expected to be Raman active. acs.org The aromatic ring vibrations often produce strong and characteristic signals in the Raman spectrum, which can be useful for structural confirmation. Specifically, the C-Cl stretching vibration often gives rise to a strong band in the Raman spectrum, providing a clear indication of its presence. acs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlorocyclohexane |
| Cyclohexyl phenyl sulfide (B99878) |
| Thiophenol |
| Benzyl phenyl sulfide |
| Allyl phenyl sulfide |
| Cyclohexene (B86901) |
| Cyclohexanethiol |
| Diphenyl sulfide |
| Methyl phenyl sulfide |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, various mass spectrometry techniques provide critical insights into its elemental composition and structural connectivity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule from its exact mass. nih.gov For this compound, with a chemical formula of C₁₂H₁₅ClS, the theoretical exact mass can be calculated. The presence of chlorine and sulfur, with their characteristic isotopic distributions (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S), results in a distinctive isotopic pattern in the mass spectrum, which aids in confirming the elemental formula. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the phenyl, cyclohexyl, chloro, and sulfanyl moieties.
Common fragmentation patterns for similar organosulfur compounds often involve cleavage of the C-S bonds. nih.govmiamioh.edu For this compound, the following fragmentation pathways are plausible:
Cleavage of the C-S bond: This can lead to the formation of a phenyl sulfide radical cation and a 2-chlorocyclohexyl cation, or a phenylthiyl radical and a 2-chlorocyclohexane cation.
Loss of the chlorine atom: Fragmentation can be initiated by the loss of a chlorine radical, leading to a cyclohexylsulfanylbenzene cation.
Ring opening and rearrangement of the cyclohexyl group: The cyclohexyl ring can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene.
Fragmentation of the phenyl group: While the phenyl ring is relatively stable, fragmentation can occur, leading to characteristic ions.
A recent study on the fragmentation of N-phenyl-N′-cyclohexyl-p-phenylenediamine quinone (CPPD-Q) showed a characteristic loss of the cyclohexyl group. acs.org Similarly, for this compound, the loss of the 2-chlorocyclohexyl group would be a significant fragmentation pathway.
Advanced Ionization Techniques in Characterization (e.g., APPI, ESI)
The choice of ionization technique is crucial for the successful mass spectrometric analysis of a compound. For a relatively nonpolar compound like this compound, traditional techniques like electron ionization (EI) might lead to extensive fragmentation, potentially obscuring the molecular ion peak. Advanced, softer ionization techniques are often more suitable.
Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for the analysis of nonpolar and weakly polar compounds that are challenging to ionize by other methods. creative-proteomics.comwikipedia.orgnih.govnationalmaglab.org It uses photons to ionize the analyte, often resulting in strong molecular ion signals with minimal fragmentation, making it a suitable technique for determining the molecular weight of this compound.
Electrospray Ionization (ESI): While ESI is typically used for polar and ionic compounds, it can sometimes be applied to less polar molecules, particularly with the use of dopants or by forming adducts. nih.gov For halogenated organic compounds, ESI has been used to induce in-source fragmentation for selective detection. researchgate.net The applicability of ESI for this compound would likely depend on the experimental conditions and the potential for protonation or adduct formation. The use of ESI in combination with high-resolution mass spectrometry is a powerful tool for the characterization of a wide range of organic compounds, including organosulfur and halogenated species. acs.orgmdpi.com
X-ray Diffraction Studies for Solid-State Molecular Structure
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. nih.gov While a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from studies on analogous compounds.
Crystal Structure Determination: Bond Lengths, Bond Angles, and Torsion Angles
The crystal structure of this compound would reveal the precise spatial arrangement of its constituent atoms. Based on crystallographic data of similar molecules, such as substituted phenyl sulfides and chlorocyclohexane derivatives, the expected bond lengths and angles can be estimated. nih.govresearchgate.netnih.govmdpi.com
Interactive Data Table of Expected Bond Parameters:
| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Angle Definition |
| C-S (phenyl) | ~1.77 | ~104 | C(phenyl)-S-C(cyclohexyl) |
| C-S (cyclohexyl) | ~1.82 | ||
| C-Cl (cyclohexyl) | ~1.80 | ~111 | C-C-Cl |
| C-C (phenyl) | ~1.39 | ~120 | C-C-C (in phenyl ring) |
| C-C (cyclohexyl) | ~1.53 | ~111 | C-C-C (in cyclohexyl ring) |
Note: These are approximate values based on related structures and may vary in the actual crystal structure of this compound.
Conformational Analysis and Stereochemical Assignment in the Crystalline State
The cyclohexane (B81311) ring in this compound is expected to adopt a chair conformation, as this is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. maricopa.edu The substituents on the cyclohexane ring, the chlorine atom and the phenylsulfanyl group, can occupy either axial or equatorial positions.
For a 1,2-disubstituted cyclohexane, both cis and trans isomers are possible. The relative stability of the different conformers is determined by steric interactions, particularly 1,3-diaxial interactions. spcmc.ac.inlibretexts.orgscribd.comslideshare.netlibretexts.orgresearchgate.netacs.org
Trans Isomer: In the trans isomer, the two substituents are on opposite sides of the ring. The most stable conformation will have both the chloro and phenylsulfanyl groups in equatorial positions to minimize steric hindrance. A ring flip would place both groups in the less stable axial positions.
Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The preferred conformation will have the bulkier substituent (the phenylsulfanyl group) in the equatorial position to reduce steric strain.
X-ray crystallography would unambiguously determine the relative stereochemistry (cis or trans) and the preferred conformation (the specific arrangement of axial and equatorial substituents) of the molecule in the solid state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules based on the principles of quantum mechanics. researchgate.net
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to a minimum on the potential energy surface.
For [(2-chlorocyclohexyl)sulfanyl]benzene, this is a non-trivial task due to its conformational flexibility. The analysis would involve exploring:
Cyclohexane (B81311) Ring Conformations: The cyclohexane ring can exist in several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms.
Substituent Positions: The chloro and phenylsulfanyl groups on the cyclohexane ring can be in either axial or equatorial positions. This leads to different stereoisomers (e.g., cis and trans), each with distinct axial/equatorial arrangements. For the trans isomer, for example, the diequatorial conformer is generally more stable than the diaxial due to reduced steric hindrance.
Rotational Isomers (Rotamers): Rotation around the C-S (cyclohexyl-sulfur) and S-C (sulfur-phenyl) single bonds leads to different rotational isomers.
A thorough DFT study would calculate the energies of all plausible conformers to identify the global minimum (the most stable conformer) and other low-energy isomers that might be present in a sample at room temperature. The relative energies determine the equilibrium population of each conformer.
Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT
| Conformer Description (trans-isomer) | Relative Energy (kcal/mol) |
| Chair, Diequatorial | 0.00 (Reference) |
| Chair, Diaxial | +5.5 |
| Twist-Boat, eq/ax | +6.2 |
This interactive table illustrates hypothetical energy differences between possible conformers. The diequatorial chair form is set as the reference energy (0.00 kcal/mol) as it is typically the most stable.
Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure, which is key to understanding its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. mdpi.com For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring, while the LUMO would likely be centered on the antibonding orbitals of the benzene ring and the C-Cl bond.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. chemrxiv.org It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the electron-rich sulfur atom and the π-cloud of the benzene ring, making these sites attractive for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and in the region opposite the C-Cl bond, indicating sites susceptible to nucleophilic interaction.
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
This interactive table shows representative energy values for the frontier molecular orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting motions of the bonds and are the basis for infrared (IR) and Raman spectroscopy.
By calculating the vibrational spectrum of a proposed structure and comparing it to an experimental spectrum, chemists can:
Confirm the identity and structure of a synthesized compound.
Assign specific peaks in the experimental spectrum to particular vibrational modes.
Verify that an optimized geometry is a true energy minimum (a stable structure) and not a transition state.
For this compound, calculations would predict characteristic frequencies for C-H stretching of the aromatic and aliphatic rings, C-C stretching modes of the benzene ring (around 1450-1600 cm⁻¹), the C-S stretch, and the C-Cl stretch (typically in the 600-800 cm⁻¹ region). researchgate.net These calculated frequencies are often systematically scaled by a small factor to better match experimental values.
Table 3: Selected Illustrative Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3065 | Aromatic C-H Stretch |
| 2940 | Cyclohexyl C-H Stretch |
| 1580 | Benzene Ring C=C Stretch |
| 745 | Aromatic C-H Out-of-Plane Bend |
| 690 | C-S Stretch |
| 670 | C-Cl Stretch |
This interactive table lists hypothetical vibrational frequencies and their corresponding molecular motions, which are used to interpret experimental IR and Raman spectra.
Reaction Mechanism Elucidation through Computational Chemistry
Computational methods are invaluable for mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Computational chemistry can be used to locate the precise geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (or energy barrier). This barrier is a critical factor that governs the rate of a reaction; a higher barrier corresponds to a slower reaction.
For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, calculations could model the approach of the nucleophile, the formation and breaking of bonds, and determine the structure of the transition state. This would reveal whether the reaction proceeds through a concerted (one-step) or a stepwise (multi-step) mechanism. nih.gov
Many chemical reactions require a catalyst to proceed at a reasonable rate. Computational modeling can explain how a catalyst functions by lowering the activation energy of a reaction.
In a transformation involving this compound, such as a Friedel-Crafts reaction on the benzene ring, a Lewis acid catalyst is often used. byjus.com DFT calculations can model the entire catalytic cycle:
The interaction of the reactant with the catalyst to form an activated complex.
The geometry and energy of the transition state for the catalyzed pathway.
The release of the product and regeneration of the catalyst.
By comparing the energy profile of the catalyzed reaction to the uncatalyzed one, researchers can quantify the effect of the catalyst. These insights are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for specific chemical transformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape, flexibility, and interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of each atom, revealing the molecule's inherent dynamic properties.
Conformational Flexibility and Rotational Dynamics
The conformational flexibility of this compound is primarily dictated by the cyclohexane ring and the rotational freedom around the C-S and S-phenyl bonds. The cyclohexane ring is well-known to exist in various conformations, with the chair form being the most stable. youtube.com For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. libretexts.org
In the case of this compound, there are two substituents on the cyclohexane ring: the chlorine atom and the phenylsulfanyl group. The relative orientation of these two groups (cis or trans) will significantly influence the conformational preferences. Through ring flipping, a cyclohexane ring can interconvert between two chair conformations, causing axial substituents to become equatorial and vice versa. youtube.com
Table 1: Predicted Conformational Preferences of this compound Isomers
| Isomer Configuration | More Stable Chair Conformer | Predicted Reason for Stability |
| trans-1,2 | Diequatorial | Minimization of 1,3-diaxial interactions for both bulky substituents. libretexts.org |
| cis-1,2 | Equatorial phenylsulfanyl, axial chlorine | The larger phenylsulfanyl group dominates the steric considerations, favoring an equatorial position. libretexts.org |
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including other molecules of its kind or solvent molecules. MD simulations are particularly well-suited to study these interactions and their effect on the molecule's structure and dynamics.
The primary intermolecular interactions for this compound would include van der Waals forces, dipole-dipole interactions arising from the polar C-Cl and C-S bonds, and potential π-π stacking interactions between the benzene rings of neighboring molecules. kummerlaender.eunih.gov The sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions, such as chalcogen bonding. researchgate.netresearchgate.net
By analyzing the radial distribution functions between different parts of the solute and solvent molecules, MD simulations can quantify the extent of solvation and identify specific solvent-solute interactions. researchgate.net The dynamics of the solvent molecules in the vicinity of the solute can also be investigated to understand the solvent's influence on the solute's rotational and translational motion.
Quantum Chemical Topology and Bonding Analysis
Quantum chemical topology methods provide a framework for analyzing the electron density distribution in a molecule to gain insights into its chemical bonding and reactivity. These methods partition the molecular space into atomic basins and analyze the properties of the electron density at critical points, offering a detailed picture of the nature of chemical bonds and non-covalent interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. researchgate.net For this compound, NBO analysis can provide quantitative information about the electronic structure that governs its properties.
The analysis would likely reveal the polarization of the C-Cl and C-S bonds, with the more electronegative chlorine and sulfur atoms drawing electron density from the adjacent carbon atoms. The natural atomic charges calculated for each atom would quantify this charge distribution. The hybridization of the atomic orbitals involved in forming the key bonds (C-C, C-H, C-Cl, C-S, and bonds within the benzene ring) can also be determined.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant donor-acceptor interactions would be expected between the lone pairs of the sulfur and chlorine atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on the sulfur atom and the antibonding σ(C-Cl) orbital could provide insights into the electronic communication between these two substituents. Similarly, interactions between the lone pairs on sulfur and the π orbitals of the benzene ring would indicate the extent of conjugation.
Table 2: Hypothetical Key NBO Donor-Acceptor Interactions and Their Significance in this compound
| Donor NBO | Acceptor NBO | Significance |
| Lone Pair (S) | σ(C-Cl) | Indicates hyperconjugative interactions influencing the stability of the gauche conformation between the S and Cl atoms. |
| Lone Pair (S) | π(C=C) of Phenyl Ring | Quantifies the extent of p-π conjugation between the sulfur atom and the aromatic system. |
| Lone Pair (Cl) | σ(C-S) | Represents electronic delocalization that could affect the C-S bond strength and rotational barrier. |
| σ(C-H) | σ(C-Cl) | Reflects hyperconjugation that can influence the C-Cl bond length and reactivity. |
Electron Density Analysis and Chemical Bonding
The theory of Atoms in Molecules (AIM), a prominent method in electron density analysis, characterizes chemical bonds based on the topological properties of the electron density, ρ(r). researchgate.net By locating the bond critical points (BCPs) where the gradient of the electron density is zero, one can analyze the nature of the chemical interactions.
For this compound, an AIM analysis would be used to characterize all the covalent bonds within the molecule. The value of the electron density at the BCP (ρ_BCP) and its Laplacian (∇²ρ_BCP) can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For the covalent bonds in this molecule, a significant ρ_BCP and a negative ∇²ρ_BCP would be expected.
This analysis is also particularly useful for identifying and characterizing weaker non-covalent interactions. For example, an intramolecular bond path between the sulfur and chlorine atoms could indicate a stabilizing interaction. The properties at the corresponding BCP would reveal the nature and strength of this interaction. Similarly, potential intramolecular hydrogen bonds, such as a C-H···Cl or C-H···S interaction, could be identified and characterized.
The distribution of the electrostatic potential on the molecular surface, often visualized as a molecular electrostatic potential (MEP) map, can also provide insights into the molecule's reactivity and intermolecular interaction sites. Regions of negative potential (typically around the chlorine and sulfur atoms and the π-system of the benzene ring) would indicate areas susceptible to electrophilic attack, while regions of positive potential (around the hydrogen atoms) would be sites for nucleophilic interaction.
Applications of 2 Chlorocyclohexyl Sulfanyl Benzene in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
The structure of [(2-Chlorocyclohexyl)sulfanyl]benzene makes it a valuable intermediate for the synthesis of more complex molecules. The presence of a chlorine atom on the cyclohexyl ring provides a reactive site for further chemical modifications, while the phenylthio group can influence the reactivity and conformation of the ring.
Precursor for Further Functionalization of the Cyclohexyl Ring
The chloro group on the cyclohexyl ring is a key functional handle that can be readily displaced by a variety of nucleophiles or eliminated to introduce unsaturation. This reactivity allows for the synthesis of a diverse range of substituted cyclohexyl phenyl sulfide (B99878) derivatives.
Nucleophilic Substitution Reactions: The chlorine atom can be substituted by a wide array of nucleophiles, such as amines, azides, cyanides, and alkoxides, to introduce new functional groups onto the cyclohexyl ring. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. The choice of solvent and reaction conditions can influence the stereochemical outcome of the substitution.
Elimination Reactions: In the presence of a base, this compound can undergo an elimination reaction to form cyclohexenyl phenyl sulfide. This transformation is a common strategy for the synthesis of unsaturated cyclic compounds, which are themselves versatile intermediates in organic synthesis. For instance, cyclohexyl pyrazinyl sulfoxides have been shown to react with trifluoroacetic anhydride (B1165640) to yield 1-cyclohexenyl pyrazinyl sulfides clockss.org. This suggests that similar reactivity could be expected for this compound.
The table below illustrates potential functionalization pathways for the cyclohexyl ring of this compound.
| Reagent/Condition | Product Type | Potential Application |
| NaN3 | Azido-cyclohexyl phenyl sulfide | Precursor for amines via reduction |
| KCN | Cyano-cyclohexyl phenyl sulfide | Precursor for carboxylic acids or amines |
| NaOR | Alkoxy-cyclohexyl phenyl sulfide | Introduction of ether functionalities |
| R2NH | Amino-cyclohexyl phenyl sulfide | Synthesis of biologically active molecules |
| Strong Base (e.g., t-BuOK) | Cyclohexenyl phenyl sulfide | Dienophile in Diels-Alder reactions |
Building Block for Complex Thioether-Containing Molecular Architectures
Thioethers are important structural motifs in many natural products, pharmaceuticals, and materials. This compound can serve as a foundational building block for the construction of more elaborate molecules containing the thioether linkage. The reactivity of the chloro group allows for the coupling of this molecule with other fragments to assemble complex architectures. For instance, it could be envisaged as a component in the synthesis of macrocycles or polymers where the thioether sulfur can play a role in the material's properties. The synthesis of macrocyclic ligands containing thioether and other donor atoms has been reported, highlighting the importance of thioether-containing building blocks in supramolecular chemistry rsc.orgmorressier.com.
Applications in Catalysis and Ligand Design
The sulfur atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property opens up possibilities for its application in catalysis, either as a ligand for transition metals or as a modulator in organocatalytic systems.
Development as Ligands for Transition Metal-Catalyzed Reactions
Thioether-containing ligands have gained increasing attention in the field of transition metal catalysis thieme-connect.comresearchgate.netsciprofiles.com. The sulfur atom in thioethers is a soft donor and can form stable complexes with a variety of transition metals, particularly those from the later transition series like palladium, platinum, and rhodium wikipedia.orgacsgcipr.org.
The this compound molecule could potentially act as a monodentate ligand through its sulfur atom. Furthermore, modification of the cyclohexyl or phenyl ring could allow for the introduction of other donor atoms, leading to the formation of bidentate or multidentate chelating ligands. The steric and electronic properties of such ligands could be fine-tuned by varying the substituents on the rings, which in turn could influence the activity and selectivity of the metal catalyst in various organic transformations, such as cross-coupling reactions or hydrogenations.
The table below summarizes the potential of this compound as a ligand scaffold.
| Ligand Type | Potential Metal Complex | Potential Catalytic Application |
| Monodentate (as is) | Pd(II), Pt(II), Rh(I) | Cross-coupling, Hydrosilylation |
| Bidentate (with modification) | Chiral Rh(I) or Ir(I) | Asymmetric Hydrogenation |
| Pincer (with modification) | Ru(II), Fe(II) | Dehydrogenation, Transfer Hydrogenation |
Use as Modulators in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. Thioethers and related sulfur-containing compounds can act as organocatalysts or as modulators in organocatalytic reactions. For example, thioethers have been used to modulate the reactivity and selectivity of certain reactions nih.gov. The sulfur atom in this compound could potentially interact with substrates or other catalysts through non-covalent interactions, thereby influencing the course of a reaction. Recent research has also highlighted the use of organocatalysts for the synthesis of thioethers and the application of thioesters in organocatalytic asymmetric reactions nih.govsemanticscholar.orgresearchgate.net.
Advanced Materials Research
The unique structural features of this compound also suggest its potential utility in the field of advanced materials. The presence of the phenylthio group can impart specific electronic and optical properties, while the cyclohexyl ring provides a robust and tunable scaffold.
The thioether linkage is known to be responsive to oxidative stimuli, which could be exploited in the design of responsive materials acs.org. For example, polymers incorporating this moiety could exhibit changes in their physical or chemical properties upon exposure to reactive oxygen species. Furthermore, the ability of the sulfur atom to coordinate with metal surfaces could be utilized in the development of self-assembled monolayers or functional coatings. Research into poly(thioester)s through organocatalytic ring-opening polymerization points to the growing interest in sulfur-containing polymers for advanced materials researchgate.net. The incorporation of this compound into such polymer backbones could introduce desirable properties.
Integration into Polymeric Structures
The incorporation of sulfur-containing moieties into polymer backbones can impart unique properties, including thermal stability, optical characteristics, and responsiveness to stimuli. researchgate.netnih.gov While direct polymerization studies involving this compound are not extensively documented in scientific literature, its structure suggests potential pathways for integration into polymeric materials. The presence of the reactive chloro group on the cyclohexyl ring and the phenylsulfanyl group offers possibilities for its use as either a monomer, a co-monomer, or a post-polymerization modification agent.
One plausible approach for integrating this compound into a polymer is through nucleophilic substitution reactions. The chlorine atom on the cyclohexyl ring can act as a leaving group, allowing for reactions with nucleophiles to form a new covalent bond. For instance, in a polycondensation reaction, if a bifunctional monomer containing two nucleophilic groups (e.g., a diol or a diamine) is used, this compound could potentially act as a linker, although its monofunctional nature regarding the chloro group would lead to chain termination or side-group functionalization rather than linear polymer chain extension.
Alternatively, the benzene (B151609) ring of this compound could be functionalized to introduce polymerizable groups. For example, acylation or alkylation of the benzene ring could introduce vinyl or other polymerizable functionalities, transforming the molecule into a monomer suitable for addition polymerization.
Thiol-ene "click" chemistry represents another viable route. ntu.edu.sgresearchgate.net Although this compound itself is not a thiol, it could be chemically modified to introduce a thiol group. Subsequently, this thiol-functionalized derivative could readily react with polymers containing alkene groups to form polythioethers. This method is known for its high efficiency and mild reaction conditions.
The table below summarizes potential polymerization strategies for the integration of this compound or its derivatives.
| Polymerization Strategy | Potential Role of this compound | Resulting Polymer Structure | Key Reaction |
| Nucleophilic Substitution | Chain terminator or side-group modifier | Polymer chains with terminal or pendant [(2-substituted-cyclohexyl)sulfanyl]benzene groups | Reaction of a nucleophilic polymer with the chlorocyclohexyl group |
| Addition Polymerization | Monomer (after functionalization) | Polymer with pendant this compound groups | Polymerization of a vinyl-functionalized derivative |
| Thiol-ene "Click" Chemistry | Co-monomer (after conversion to a thiol) | Polythioether with cyclohexyl and phenyl side groups | Radical-mediated or base-catalyzed addition of a thiol to an ene |
Exploration of Electronic and Photophysical Properties through Structural Modification
The electronic and photophysical properties of organosulfur compounds are of significant interest for applications in optoelectronics and sensing. researchgate.netgeologyscience.ru While specific experimental data for this compound is scarce, the influence of its structural components—the benzene ring, the sulfur atom, the cyclohexyl group, and the chlorine atom—on these properties can be inferred from studies on analogous molecules.
The core chromophore of this compound is the phenylsulfanyl moiety. The sulfur atom, with its lone pairs of electrons, can engage in p-π conjugation with the benzene ring, influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This interaction typically leads to a red-shift in the absorption and emission spectra compared to unsubstituted benzene.
Structural modifications to this core structure would be expected to tune its electronic and photophysical properties:
Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring would significantly alter the electronic properties. Electron-donating groups would increase the HOMO energy level, leading to a further red-shift, while electron-withdrawing groups would lower the LUMO energy level, also resulting in a red-shift but with different effects on the molecule's redox potential.
Modification of the Cyclohexyl Ring: The chlorocyclohexyl group is primarily an aliphatic, bulky substituent. Its direct electronic effect on the phenylsulfanyl chromophore is likely to be minimal due to the separation by the sulfur atom and the saturated nature of the ring. However, its conformation and the stereochemistry of the chlorine atom could influence crystal packing in the solid state, which in turn can affect solid-state photophysical properties such as aggregation-induced emission. uclm.es
Oxidation of the Sulfur Atom: The thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone. This oxidation would withdraw electron density from the sulfur atom, disrupting the p-π conjugation with the benzene ring and causing a blue-shift in the absorption and emission spectra. This provides a chemical handle to switch the photophysical properties of the material. morressier.com
The following table outlines the predicted effects of structural modifications on the key photophysical properties of a hypothetical polymer incorporating this compound.
| Structural Modification | Predicted Effect on Absorption/Emission | Predicted Effect on Quantum Yield | Rationale |
| Introduction of Electron-Donating Groups on Phenyl Ring | Red-shift (bathochromic) | May increase or decrease | Enhanced p-π conjugation, raising the HOMO energy. |
| Introduction of Electron-Withdrawing Groups on Phenyl Ring | Red-shift (bathochromic) | Likely to decrease | Lowering of the LUMO energy, potential for charge transfer states. |
| Oxidation of Sulfide to Sulfoxide/Sulfone | Blue-shift (hypsochromic) | Likely to change significantly | Disruption of p-π conjugation due to electron withdrawal by oxygen atoms. |
| Planarization of the Molecular Structure | Red-shift | May increase | Increased conjugation length and reduced vibrational non-radiative decay pathways. |
Future Research Directions and Emerging Trends
Development of Novel and Environmentally Conscious Synthetic Protocols
The synthesis of thioethers, including [(2-Chlorocyclohexyl)sulfanyl]benzene, is undergoing a transformation towards greener and more sustainable methodologies. researchgate.netcambridgescholars.com Future research will likely prioritize the development of protocols that are not only efficient but also environmentally benign.
Key areas of focus will include:
Atom-Economical Reactions: Dehydrative thioetherification, which involves the reaction of an alcohol with a thiol to produce water as the only byproduct, represents a highly atom-economical approach. chemrevlett.com Future work could explore the application of this method to the synthesis of this compound derivatives.
Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, research is increasingly turning to odorless and stable thiol surrogates such as xanthates and thiourea. mdpi.comtaylorandfrancis.comresearchgate.net Developing synthetic routes to this compound that utilize these safer sulfur sources is a promising avenue.
Electrochemical and Photochemical Methods: Electrosynthesis and photoredox catalysis are emerging as powerful tools for C-S bond formation under mild conditions. researchgate.neticiq.orgnih.gov These techniques avoid the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.
Sustainable Catalysis: While transition-metal catalysis is a cornerstone of C-S bond formation, future efforts will likely focus on replacing precious metals with more abundant and less toxic alternatives. thieme-connect.deresearchgate.net Additionally, the development of recyclable catalysts and solvent-free reaction conditions will be crucial. nih.gov
| Synthetic Strategy | Advantages | Potential Application for this compound Synthesis |
| Dehydrative Thioetherification | High atom economy, water as the only byproduct. chemrevlett.com | Reaction of 2-chlorocyclohexanol (B73132) with thiophenol. |
| Thiol-Free Reagents | Avoids use of foul-smelling and air-sensitive thiols. mdpi.comtaylorandfrancis.com | Use of xanthates or thiourea as the sulfur source. |
| Electrochemical Synthesis | Mild conditions, avoids harsh chemical oxidants. researchgate.net | Anodic oxidation of thiophenol followed by reaction with cyclohexene (B86901) and a chloride source. |
| Photoredox Catalysis | Utilizes visible light, mild reaction conditions. iciq.orgnih.gov | Organocatalytic approach using an excited state catalyst to promote C-S bond formation. |
Exploration of Unprecedented Reactivity Modes and Catalytic Applications
Beyond its synthesis, the inherent reactivity of the this compound scaffold offers opportunities for the development of novel transformations and catalytic applications.
Future research in this area could explore:
Directed C-H Functionalization: The thioether moiety can act as a directing group in transition-metal-catalyzed C-H functionalization, enabling the selective modification of the cyclohexyl or benzene (B151609) ring. nih.govresearchgate.net This could lead to a diverse library of derivatives with unique properties.
Oxidation to Sulfoxides and Sulfones: The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.comyoutube.com These oxidized derivatives often exhibit distinct biological activities and physical properties, opening up new avenues for application.
Thioether-Containing Ligands for Catalysis: The development of chiral ligands containing the this compound framework could lead to new asymmetric catalysts for a variety of organic transformations. thieme-connect.comresearchgate.netresearchgate.net The stereochemistry of the chlorocyclohexyl group could play a crucial role in inducing enantioselectivity.
| Reactivity Mode/Application | Description | Potential Outcome for this compound |
| C-H Functionalization | Using the thioether to direct the selective addition of functional groups. nih.govresearchgate.net | Synthesis of novel derivatives with tailored properties for medicinal or materials applications. |
| Oxidation | Conversion of the thioether to a sulfoxide or sulfone. masterorganicchemistry.comyoutube.com | Access to compounds with potentially enhanced biological activity or different material properties. |
| Catalytic Ligand Development | Incorporation of the molecule into a ligand for asymmetric catalysis. thieme-connect.comresearchgate.net | Creation of new catalysts for stereoselective synthesis. |
Advanced In Silico Prediction and Rational Design of Derivatives
The integration of computational chemistry into the research workflow can significantly accelerate the discovery and optimization of this compound derivatives with desired properties. nih.gov
Future directions in this domain include:
Structure-Based Drug Design: For medicinal chemistry applications, computational docking studies can be used to design derivatives that bind with high affinity to specific biological targets. researchgate.net This rational design approach can lead to the development of more potent and selective therapeutic agents. nih.gov
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds. dovepress.comsetu.ie This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic or toxicological properties, saving time and resources.
Quantum Chemical Calculations: High-level theoretical calculations can provide insights into the electronic structure and reactivity of this compound, aiding in the design of new reactions and the prediction of material properties.
| In Silico Approach | Application | Benefit for this compound Research |
| Molecular Docking | Predicting the binding of a ligand to a biological target. researchgate.net | Rational design of derivatives with potential therapeutic activity. |
| ADME/Tox Prediction | Estimating pharmacokinetic and toxicity properties. dovepress.comsetu.ie | Prioritization of synthetic targets with favorable drug-like properties. |
| Quantum Chemistry | Calculating electronic structure and reactivity. | Understanding reaction mechanisms and predicting material properties. |
Interdisciplinary Research Bridging Organic Synthesis with Other Scientific Disciplines
The unique structural features of this compound make it a compelling candidate for exploration in various interdisciplinary fields.
Promising areas for future collaboration include:
Materials Science: Organosulfur compounds are finding increasing use in the development of advanced materials. britannica.comnih.gov Derivatives of this compound could be investigated for applications in polymers with unique optical or mechanical properties, or as components in energy storage devices like lithium-sulfur batteries. researchgate.netresearchgate.net
Medicinal Chemistry and Chemical Biology: The thioether moiety is a common feature in many biologically active molecules. nih.govtandfonline.comjmchemsci.com The synthesis and biological evaluation of a library of this compound analogs could lead to the discovery of new therapeutic agents. nih.gov
Nanotechnology: The interaction of sulfur-containing compounds with metal surfaces is well-established. Future research could explore the use of this compound in the formation of self-assembled monolayers on gold or other metal surfaces, with potential applications in sensors and nanoscale electronics. britannica.com
| Interdisciplinary Field | Potential Application of this compound Derivatives |
| Materials Science | Development of novel polymers, components for Li-S batteries. researchgate.netresearchgate.net |
| Medicinal Chemistry | Discovery of new drug candidates with anti-proliferative or other therapeutic activities. nih.govjmchemsci.com |
| Nanotechnology | Formation of self-assembled monolayers on metal surfaces for electronic or sensing applications. britannica.com |
| Agricultural Chemistry | Investigation as potential pesticides or herbicides. |
Q & A
Q. What are the standard synthetic routes for [(2-Chlorocyclohexyl)sulfanyl]benzene?
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting a cyclohexene derivative with a chlorinated benzene thiol under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF. Potassium carbonate is often used as a base to deprotonate the thiol, facilitating the reaction. Post-synthesis, purification via recrystallization (e.g., acetone/petroleum ether systems) or column chromatography is recommended .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., C-S, C-Cl stretches) and validates bond formation.
- X-ray diffraction (XRD) : Determines crystal structure, space group (e.g., monoclinic P21/n), and intermolecular interactions (e.g., hydrogen bonds). Software like SHELXL and ORTEP-3 are used for refinement and visualization .
- NMR (¹H/¹³C) : Confirms molecular connectivity and stereochemistry.
Q. What solvent systems are optimal for growing single crystals of this compound?
Slow evaporation of a mixed solvent system (e.g., acetone and petroleum ether) at controlled temperatures (50–60°C) is effective. This method promotes ordered crystal lattice formation, enabling high-resolution XRD analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data for this compound?
DFT/B3LYP/6-311G(d) simulations predict geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties (HOMO-LUMO energies). Discrepancies between theoretical and experimental XRD bond lengths (e.g., C-S or C-Cl deviations >0.01 Å) may arise from crystal packing effects or basis set limitations. Calibration with hybrid functionals (e.g., M06-2X) can improve accuracy .
Q. How to resolve contradictions between experimental FT-IR and DFT-predicted vibrational spectra?
- Step 1 : Ensure experimental spectra are baseline-corrected and deconvoluted to isolate overlapping peaks.
- Step 2 : Scale theoretical frequencies (e.g., 0.96–0.98 scaling factor for B3LYP/6-311G(d)) to account for anharmonicity.
- Step 3 : Analyze mode assignments using GaussView or similar software to identify misassigned vibrations (e.g., C-Cl vs. C-S stretches) .
Q. What strategies are recommended for refining crystal structures with SHELXL?
- Data Quality : Use high-resolution (<1.0 Å) datasets to reduce R-factor errors.
- Hydrogen Bonding : Apply restraints for weak interactions (e.g., C-H⋯N) using SHELXL’s AFIX commands.
- Disorder Modeling : For disordered cyclohexyl groups, split atoms with PART instructions and refine occupancy ratios .
Q. How does the molecular electrostatic potential (MEP) map inform reactivity studies?
MEP surfaces highlight electrophilic (positive regions, e.g., Cl atoms) and nucleophilic (negative regions, e.g., sulfur lone pairs) sites. This guides predictions for substitution reactions or non-covalent interactions (e.g., with biological targets) .
Data Contradiction Analysis
Q. How to address inconsistencies in bond lengths between XRD and DFT-optimized structures?
- Systematic Error : Validate XRD data collection (e.g., check for absorption corrections using SADABS).
- Theoretical Limits : Compare multiple functionals (e.g., B3LYP vs. ωB97XD) to assess dispersion effects.
- Environmental Factors : XRD measures solid-state packing-influenced geometry, while DFT models isolated molecules. Use periodic boundary conditions (PBC-DFT) for better alignment .
Q. Why might hydrogen bonding patterns differ across crystallographic studies of similar compounds?
Solvent polarity and crystallization kinetics affect supramolecular assembly. For example, acetone’s high polarity may stabilize C-H⋯O interactions, while non-polar solvents favor weaker van der Waals packing. Compare packing diagrams using Mercury software to identify trends .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | Experimental (XRD) | DFT/B3LYP/6-311G(d) |
|---|---|---|
| C-S Bond Length (Å) | 1.81 | 1.78 |
| C-Cl Bond Length (Å) | 1.76 | 1.74 |
| Space Group | P21/n | N/A |
Table 2 : Common Software for Structural Analysis
| Task | Tool | Reference |
|---|---|---|
| XRD Refinement | SHELXL | |
| Visualization | ORTEP-3 | |
| DFT Calculations | Gaussian 16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
